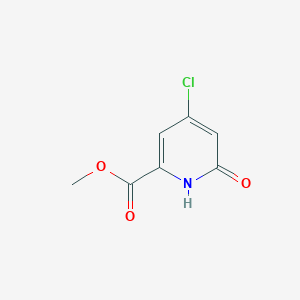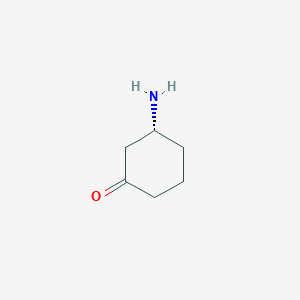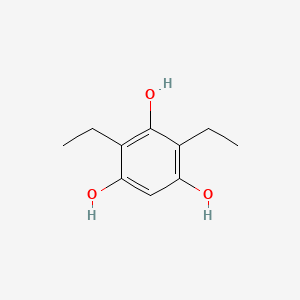
Pde1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde1-IN-3 is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Métodos De Preparación
The synthesis of Pde1-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations, such as alkylation, acylation, and cyclization, to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions and purification techniques to ensure high yield and purity. These methods may also include the use of advanced technologies, such as continuous flow reactors and automated synthesis platforms, to improve efficiency and scalability .
Análisis De Reacciones Químicas
Pde1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, as well as specific solvents and temperature conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
For example, oxidation reactions of this compound may involve the use of oxidizing agents, such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups into the molecule. Reduction reactions may involve the use of reducing agents, such as sodium borohydride or lithium aluminum hydride, to remove oxygen-containing functional groups or introduce hydrogen atoms into the molecule. Substitution reactions may involve the use of nucleophiles, such as halides or amines, to replace specific functional groups in the molecule .
Aplicaciones Científicas De Investigación
Pde1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of PDE1 in various biochemical processes and to develop new PDE1 inhibitors with improved selectivity and potency .
In biology, this compound is used to investigate the physiological and pathological roles of PDE1 in various cellular processes, such as signal transduction, cell proliferation, and differentiation. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer .
In industry, this compound is used in the development of new drugs and therapeutic agents, as well as in the production of various chemical products and materials. The compound’s ability to selectively inhibit PDE1 makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic strategies .
Mecanismo De Acción
Pde1-IN-3 exerts its effects by selectively inhibiting the activity of PDE1, an enzyme that hydrolyzes cAMP and cGMP, thereby regulating their intracellular levels. By inhibiting PDE1, this compound increases the levels of cAMP and cGMP, which in turn modulate various cellular processes, such as signal transduction, cell proliferation, and differentiation .
The molecular targets of this compound include the catalytic domain of PDE1, where the compound binds and inhibits the enzyme’s activity. The pathways involved in the compound’s mechanism of action include the cAMP and cGMP signaling pathways, which play crucial roles in various physiological and pathological processes .
Comparación Con Compuestos Similares
Pde1-IN-3 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include other PDE1 inhibitors, such as vinpocetine and ITI-214, which also target PDE1 but may have different selectivity profiles and pharmacological properties .
Compared to these similar compounds, this compound offers several advantages, such as improved selectivity for PDE1 over other phosphodiesterase isoforms and enhanced potency in inhibiting the enzyme’s activity. These unique properties make this compound a valuable tool for studying the role of PDE1 in various biological processes and for developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C18H24N4O |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
7-(cyclobutylmethyl)-3-(1-cyclopropylcyclopropyl)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C18H24N4O/c1-11-12(2)22-15(16(23)21(11)10-13-4-3-5-13)19-20-17(22)18(8-9-18)14-6-7-14/h13-14H,3-10H2,1-2H3 |
Clave InChI |
ZLTYIDKHKFGNFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=NN=C2C3(CC3)C4CC4)C(=O)N1CC5CCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



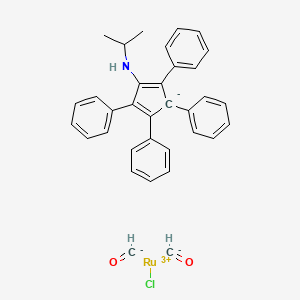
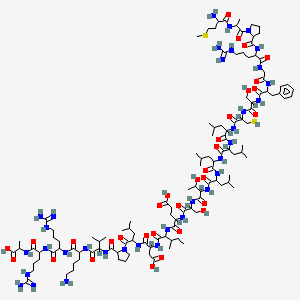

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)
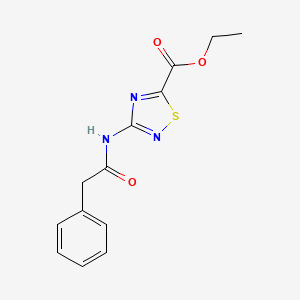
![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
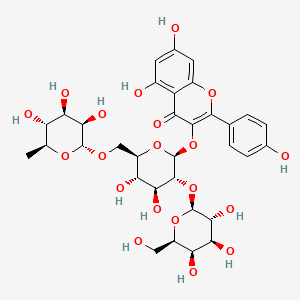
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
